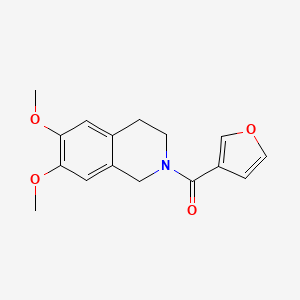
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone, also known as DIFM, is a synthetic compound that has been studied for its potential use in scientific research. DIFM has been found to have various biochemical and physiological effects, and its mechanism of action has been explored in several studies.
作用機序
The mechanism of action of (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone involves its interaction with the dopamine D2 receptor. (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone binds to the receptor and inhibits its activity, leading to an increase in dopamine release in the brain. This increase in dopamine levels has been associated with various physiological and behavioral effects, including increased locomotor activity, decreased anxiety, and improved cognitive function.
Biochemical and Physiological Effects:
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone has been found to have various biochemical and physiological effects. In addition to its interaction with the dopamine D2 receptor, (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems. (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone in lab experiments is its high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. However, one limitation of using (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone is its relatively low selectivity for the dopamine D2 receptor, as it has also been shown to interact with other receptors and transporters. Additionally, the effects of (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone may vary depending on the dose and duration of treatment, which should be carefully controlled in lab experiments.
将来の方向性
There are several future directions for research on (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone. One area of interest is the development of more selective and potent D2 receptor ligands based on the structure of (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone. Another area of interest is the investigation of the effects of (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone on other neurotransmitter systems and their interactions with the dopamine system. Additionally, further studies are needed to explore the potential therapeutic applications of (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone in various neurological and psychiatric disorders.
合成法
The synthesis method of (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone involves the condensation of 2,3-dimethoxybenzaldehyde and furfural in the presence of ammonium acetate and acetic acid. The resulting product is then reduced with sodium borohydride to yield (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone. The synthesis of (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone has been reported in several studies, and its purity and identity have been confirmed using various analytical techniques.
科学的研究の応用
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood, reward, and motivation. (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone has also been shown to inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain.
特性
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-14-7-11-3-5-17(9-13(11)8-15(14)20-2)16(18)12-4-6-21-10-12/h4,6-8,10H,3,5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANFRWZWSAPDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=COC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]-1-benzothiophene-2-carboxylate](/img/structure/B7461341.png)
![N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)
![2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione](/img/structure/B7461356.png)

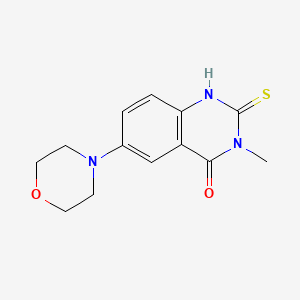
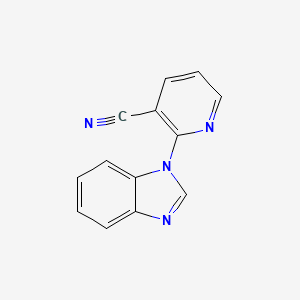
![2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone](/img/structure/B7461395.png)
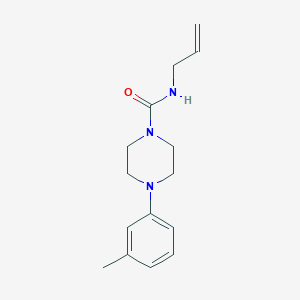
![4-bromo-N-[3-(2-methylpropoxy)propyl]benzenesulfonamide](/img/structure/B7461403.png)
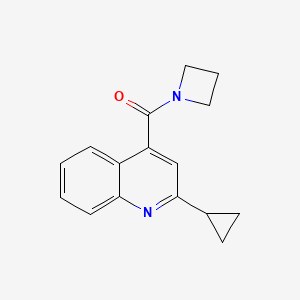
![N-cyclopropyl-2-[[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]acetamide](/img/structure/B7461408.png)
![2-(2-Methyl-4-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B7461428.png)
![2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7461431.png)